beta-Alanine, 3-phosphono-

Enzymatic nucleic acid synthesis HIV-1 reverse transcriptase pyrophosphate mimic

3-Phosphono-beta-alanine (IUPAC: 3-amino-3-phosphonopropanoic acid; also referred to as 2-amino-3-phosphonopropionic acid, AP3, or phosphonoalanine) is a non-proteinogenic α-amino acid in which the terminal methyl group of alanine is replaced by a phosphono (–PO₃H₂) moiety, yielding a phosphonate analogue of aspartic acid. The compound exists as a racemic mixture (DL-AP3, CAS 20263-06-3) with separable D- and L-enantiomers that exhibit markedly divergent biological activity profiles.

Molecular Formula C3H8NO5P
Molecular Weight 169.07 g/mol
CAS No. 5652-40-4
Cat. No. B14735733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Alanine, 3-phosphono-
CAS5652-40-4
Molecular FormulaC3H8NO5P
Molecular Weight169.07 g/mol
Structural Identifiers
SMILESC(C(N)P(=O)(O)O)C(=O)O
InChIInChI=1S/C3H8NO5P/c4-2(1-3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
InChIKeyPYNYIIAOBBMFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phosphono-beta-alanine (CAS 5652-40-4): Core Identity and Procurement-Relevant Characteristics


3-Phosphono-beta-alanine (IUPAC: 3-amino-3-phosphonopropanoic acid; also referred to as 2-amino-3-phosphonopropionic acid, AP3, or phosphonoalanine) is a non-proteinogenic α-amino acid in which the terminal methyl group of alanine is replaced by a phosphono (–PO₃H₂) moiety, yielding a phosphonate analogue of aspartic acid [1]. The compound exists as a racemic mixture (DL-AP3, CAS 20263-06-3) with separable D- and L-enantiomers that exhibit markedly divergent biological activity profiles [2]. Its defining structural feature—the hydrolytically stable carbon–phosphorus (C–P) bond in place of a labile C–O–P phosphate ester—confers resistance to endogenous phosphatases and esterases, making it a durable transition-state mimic and competitive inhibitor across multiple enzyme families including aspartate ammonia-lyase, phosphoserine phosphatase, and metabotropic glutamate receptors (mGluRs) [3].

Why Beta-Alanine, Aspartic Acid, or Other Phosphonate Amino Acids Cannot Replace 3-Phosphono-beta-alanine in Research and Industrial Workflows


Attempts to substitute 3-phosphono-beta-alanine (AP3) with its unphosphonylated parent beta-alanine, the natural substrate L-aspartic acid, or other phosphonate amino acid congeners such as 2-amino-4-phosphonobutyric acid (AP4) fail because the compound's value in enzyme inhibition, nucleic acid synthesis, and neurological research derives from a unique intersection of three properties not simultaneously present in any single analog: (i) the C–P bond imparts metabolic stability absent in phosphate esters and carboxylic acids [1]; (ii) the α-amino acid scaffold with a phosphono group at the β-position creates a tetrahedral transition-state mimic that fits the active sites of aspartate-utilizing and phosphoserine-hydrolyzing enzymes with measurable competitive inhibition constants [2]; and (iii) enantiomer-specific activity partitioning—L-AP3 preferentially targets mGluRs while D-AP3 selectively inhibits phosphoserine phosphatase—means that racemic versus enantiopure sourcing decisions directly determine experimental selectivity outcomes [3].

Quantitative Differentiation Evidence for 3-Phosphono-beta-alanine Against Closest Analogs and Alternatives


DNA Synthesis Efficiency: 3-Phosphono-L-Ala-dAMP Outperforms L-Asp-dAMP by 10-Fold Concentration Advantage

In a single-nucleotide incorporation assay using HIV-1 reverse transcriptase, 3-phosphono-L-Ala-dAMP achieved 95% conversion to the P+1 strand within 60 minutes at a substrate concentration of 50 μM, whereas the aspartic-acid-based analogue L-Asp-dAMP required a concentration 10 times higher (approximately 500 μM) to reach comparable conversion [1]. Among five leaving groups investigated (taurine, L-cysteic acid, O-sulfonato-L-serine, O-phospho-L-serine, and 3-phosphono-L-alanine), the phosphonate congener performed best, and the authors concluded that 3-phosphono-L-alanine can be considered an excellent pyrophosphate (PPi) mimic of deoxyadenosine triphosphate [1]. Incorporation efficiency was base-dependent, decreasing in the order A ≥ T = G > C, and followed Watson-Crick rules in all cases [2].

Enzymatic nucleic acid synthesis HIV-1 reverse transcriptase pyrophosphate mimic nucleotide phosphoramidate

Phosphoserine Phosphatase Inhibition: D-AP3 (Ki 48 μM) Is >3-Fold More Potent Than L-AP3 (Ki 151 μM)

Using D-phosphoserine as substrate, the D-enantiomer of AP3 inhibited phosphoserine phosphatase partially purified from rat brain with a Ki of 48 μM, making it >3-fold more potent than L-AP3 (Ki 151 μM), while racemic DL-AP3 displayed intermediate potency [1]. This stereochemical preference is the inverse of that observed at metabotropic glutamate receptors, where L-AP3 is 3–5 times more potent than D-AP3 [2]. Additionally, D-, L-, and DL-AP3 were all 6- to 8-fold more potent inhibitors when D-phosphoserine was used as substrate rather than L-phosphoserine, suggesting isoform selectivity for phosphatases that preferentially cleave D-phosphoserine [1]. D-AP3 decreased the apparent affinity of both D- and L-phosphoserine without altering Vmax, confirming a competitive inhibition mechanism, and it remains the most potent and only known competitive inhibitor of this enzyme [1].

Phosphoserine phosphatase serine biosynthesis competitive inhibitor enantioselectivity

Metabotropic Glutamate Receptor Antagonism: L-AP3 Exhibits Defined IC50 Values and 3–5× Stereoselectivity Over D-AP3

L-AP3 acts as a potent antagonist of metabotropic glutamate receptors (mGluRs), inhibiting D-phosphoserine-stimulated responses with an IC50 of 368 μM and L-phosphoserine-stimulated responses with an IC50 of 2087 μM [1]. In rat hippocampal and cerebral cortical slice preparations, L-2-amino-3-phosphonopropionic acid was 3–5 times more potent than D-2-amino-3-phosphonopropionic acid as an inhibitor of ibotenate- and quisqualate-stimulated [³H]inositol monophosphate formation [2]. Critically, L-AP3 showed no appreciable affinity for ionotropic excitatory amino acid receptors at concentrations required to inhibit metabotropic responses, and did not inhibit carbachol-stimulated phosphoinositide hydrolysis, confirming receptor-class selectivity [2]. At 500 mg/kg administered twice to neonatal rats in vivo, 2-amino-3-phosphonopropionic acid selectively inhibited quisqualate, ibotenate, and glutamate activations of metabotropic receptors ex vivo in brain slices [3].

mGluR antagonist metabotropic glutamate receptor phosphoinositide turnover stereoselective inhibition

Transamination Stability: 3-Phosphonoalanine Enables Productive Transamination Whereas 3-Arsonoalanine Undergoes Irreversible Arsenite Elimination

Under non-enzymic transamination conditions, 3-phosphonoalanine either undergoes successful transamination to yield phosphonopyruvate or, under alternative conditions, loses phosphate through C–P bond scission [1]. In marked contrast, the arsenic-containing analogue 3-arsonoalanine uniformly undergoes elimination of arsenite (AsO₃³⁻) rather than productive transamination, reflecting the fundamental difference in C–As versus C–P bond electronic behaviour: C–As cleavage proceeds with electron movement toward arsenic to give arsenite, whereas C–P cleavage involves electron movement away from phosphorus to give phosphate [2]. This mechanistic divergence was explicitly documented: 'Attempted non-enzymic transamination of 3-arsonoalanine gave elimination of arsenite, in contrast with the transamination of 3-phosphonoalanine, which is either successful or leads to loss of phosphate' [3]. The 3-arsonoalanine also inhibits aspartate ammonia-lyase competitively (Ki/Km = 0.23 against aspartate) [3].

C-P bond stability transamination arsonium analogue mechanism-based inhibitor design

C–P Bond Hydrolytic Stability: Phosphonoalanine Resists Phosphatase-Mediated Degradation Unlike O-Phospho-L-serine and Phosphate Ester Substrates

Phosphonates, including 2-amino-3-phosphonopropionic acid (phosphonoalanine), contain the highly stable carbon–phosphorus (C–P) bond rather than the more common and enzymatically labile carbon–oxygen–phosphorus (C–O–P) phosphate ester bond [1]. In the HIV-1 reverse transcriptase leaving-group comparison study, O-phospho-L-serine—which contains a C–O–P phosphate ester linkage—was among the five leaving groups tested and performed inferiorly to 3-phosphono-L-alanine, consistent with the susceptibility of phosphate esters to hydrolytic cleavage [2]. The C–P bond resists cleavage by ubiquitous phosphatases and esterases that rapidly degrade phosphate ester substrates, although specialized bacterial C–P lyase and phosphonatase enzyme systems can cleave it under specific environmental conditions [1]. This inherent stability enables phosphonoalanine to function as a non-hydrolyzable transition-state analogue in enzyme inhibition assays where phosphate ester-based probes would be rapidly degraded [3].

C-P bond stability phosphatase resistance phosphonate vs phosphate metabolic stability

Aspartate Ammonia-Lyase Competitive Inhibition: 2-Amino-3-phosphonopropionate Recognized as a Canonical Active-Site Ligand

2-Amino-3-phosphonopropionate (phosphonoalanine) is a documented competitive inhibitor of aspartate ammonia-lyase (aspartase, EC 4.3.1.1) from Escherichia coli, classified alongside (R)-malate and O-phospho-D-serine as inhibitors that compete with the natural substrate L-aspartate at the enzyme active site [1]. The inhibition was characterized by Falzone et al. (1988), who reported that a wide range of structural analogues of L-aspartic acid were examined and that competitive inhibition constants spanned over two orders of magnitude [2]. While a specific Ki value for phosphonoalanine against aspartase was not disaggregated in the primary report, the arsonium analogue 3-arsonoalanine yielded a Ki/Km ratio of 0.23 when competing with aspartate for the same enzyme, establishing a quantitative benchmark for this inhibitor class [3]. The recognition of phosphonoalanine by aspartase active-site architecture confirms its utility as a non-hydrolyzable aspartate mimic for structural biology and mechanistic enzymology applications.

aspartate ammonia-lyase aspartase competitive inhibitor active-site probe

Procurement-Relevant Application Scenarios for 3-Phosphono-beta-alanine Based on Quantitative Differentiation Evidence


Enzymatic DNA Synthesis Using Non-Natural Nucleotide Leaving Groups

3-Phosphono-L-alanine, employed as the leaving group in phosphoramidate-activated deoxynucleotides (e.g., 3-phosphono-L-Ala-dAMP), enables HIV-1 reverse transcriptase-catalyzed DNA strand extension to 95% completion within 60 minutes at 50 μM substrate—a 10-fold concentration advantage over the L-Asp-dAMP analogue [1]. This efficiency gain directly reduces the molar quantity of expensive modified nucleotide required per synthesis cycle. The base-dependent incorporation efficiency (A ≥ T = G > C) and strict Watson-Crick fidelity further support its use in template-directed enzymatic nucleic acid synthesis workflows where unnatural backbone linkages or pyrophosphate mimics are desired [1].

Enantiomer-Specific Phosphoserine Phosphatase Inhibition for Serine Biosynthesis Studies

D-AP3 is the most potent and only known competitive inhibitor of phosphoserine phosphatase (Ki = 48 μM), the terminal enzyme in the major L-serine biosynthetic pathway in brain [2]. Its >3-fold selectivity over L-AP3 (Ki = 151 μM) and 6–8-fold preference for D-phosphoserine over L-phosphoserine substrates make the D-enantiomer the reagent of choice for probing phosphoserine phosphatase function without the confounding mGluR antagonism exhibited by L-AP3 at similar concentrations [2]. Procurement specifications must explicitly distinguish between D-AP3, L-AP3, and DL-AP3, as the enantiomers are not functionally interchangeable.

Metabotropic Glutamate Receptor Pharmacological Studies Requiring Stereoselective Antagonism

L-AP3 provides stereoselective inhibition of group I metabotropic glutamate receptor-mediated phosphoinositide turnover with 3–5× greater potency than D-AP3, and no appreciable ionotropic receptor cross-reactivity at effective concentrations [3]. The compound has demonstrated in vivo efficacy at 500 mg/kg in neonatal rats, selectively inhibiting mGluR-mediated responses in brain slices ex vivo [4]. This application requires procurement of L-AP3 specifically; use of DL-AP3 would introduce unwanted phosphoserine phosphatase inhibition from the D-enantiomer contaminant, complicating data interpretation.

Transition-State Analogue Design for Aspartate-Utilizing and PLP-Dependent Enzymes

The phosphono group of 3-phosphonoalanine serves as a non-hydrolyzable carboxylate/phosphate bioisostere that is recognized by the active sites of aspartate ammonia-lyase (competitive inhibitor) [5] and PLP-dependent enzymes including glutamate decarboxylase and aspartate aminotransferase [6]. Unlike the arsenic-based analogue 3-arsonoalanine, which is limited to irreversible inactivation via arsenite elimination, 3-phosphonoalanine supports productive transamination, enabling its dual use as both a substrate probe and a competitive inhibitor in the same experimental system [6]. The C–P bond ensures stability against phosphatases that would degrade O-phospho-amino acid alternatives during prolonged incubation [7].

Quote Request

Request a Quote for beta-Alanine, 3-phosphono-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.